molecular formula C5H11N3O3 B14235893 3-Amino-N~2~-(methoxycarbonyl)alaninamide CAS No. 494227-53-1

3-Amino-N~2~-(methoxycarbonyl)alaninamide

Cat. No.: B14235893
CAS No.: 494227-53-1
M. Wt: 161.16 g/mol
InChI Key: RTWGZVTVGNUCEH-UHFFFAOYSA-N
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Description

3-Amino-N~2~-(methoxycarbonyl)alaninamide is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of an amino group, a methoxycarbonyl group, and an alaninamide moiety. This compound is of interest due to its unique chemical structure and potential reactivity.

Preparation Methods

The synthesis of 3-Amino-N~2~-(methoxycarbonyl)alaninamide can be achieved through several synthetic routes. One common method involves the reaction of alanine derivatives with methoxycarbonylating agents under controlled conditions. The reaction typically requires the use of a base, such as sodium hydroxide, and a solvent, such as methanol, to facilitate the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

3-Amino-N~2~-(methoxycarbonyl)alaninamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted products. Common reagents for these reactions include alkyl halides and acyl chlorides.

Scientific Research Applications

3-Amino-N~2~-(methoxycarbonyl)alaninamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-N~2~-(methoxycarbonyl)alaninamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxycarbonyl group can participate in esterification reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

3-Amino-N~2~-(methoxycarbonyl)alaninamide can be compared with similar compounds such as:

    3-Amino-N,N-dimethyl-L-alaninamide: This compound has a similar structure but with dimethyl substitution on the amino group.

    N-(3-Amino-2-methylpropyl)-N~3~-(methoxycarbonyl)-β-alaninamide: This compound features a different substitution pattern on the alaninamide moiety.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

494227-53-1

Molecular Formula

C5H11N3O3

Molecular Weight

161.16 g/mol

IUPAC Name

methyl N-(1,3-diamino-1-oxopropan-2-yl)carbamate

InChI

InChI=1S/C5H11N3O3/c1-11-5(10)8-3(2-6)4(7)9/h3H,2,6H2,1H3,(H2,7,9)(H,8,10)

InChI Key

RTWGZVTVGNUCEH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC(CN)C(=O)N

Origin of Product

United States

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